molecular formula C18H20BrNO5 B4039673 N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate

N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate

Cat. No.: B4039673
M. Wt: 410.3 g/mol
InChI Key: XZLGIWGWCZDSIH-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C18H20BrNO5 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.05249 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research and Toxicology

N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine oxalate is structurally related to N-benzyl phenethylamines, a class of compounds with noted pharmacological activity. Studies have focused on understanding the toxicological profiles and detection methods for N-benzyl phenethylamines derivatives due to their potent serotonin-receptor activation and potential for severe intoxication. For instance, a case of intoxication by a related compound, 25B-NBOMe, highlighted the need for reliable detection methods in clinical toxicology, leading to the development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) techniques for its identification and quantification in biological samples (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

Biochemical Pharmacology

The biochemical pharmacology of psychoactive N-benzylphenethylamines, including derivatives like 25B-NBOMe, has been extensively studied to understand their mechanisms of action. These compounds exhibit very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity. Such insights are crucial for developing therapeutic agents targeting these receptor pathways and for forensic analyses of new psychoactive substances (Eshleman et al., 2018).

Environmental Science and Flame Retardancy

Investigations into the environmental persistence and degradation of brominated flame retardants provide another avenue for research on related brominated compounds. Studies on the thermal decomposition mechanisms of brominated flame retardants, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), elucidate pathways that may generate toxic byproducts, including polybrominated dibenzo-p-dioxins. This research is vital for assessing the environmental impact and safety of using brominated compounds in various applications (Altarawneh & Dlugogorski, 2014).

Synthesis and Chemical Applications

The synthesis and application of polymers with controlled molecular architecture using dendritic macromolecules highlight the role of brominated compounds in material science. Techniques based on dendritic fragments offer novel approaches to creating hyperbranched macromolecules with potential applications in drug delivery, nanotechnology, and materials engineering (Hawker & Fréchet, 1990).

Properties

IUPAC Name

N-benzyl-2-(4-bromo-2-methylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.C2H2O4/c1-13-11-15(17)7-8-16(13)19-10-9-18-12-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-8,11,18H,9-10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLGIWGWCZDSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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